
3-(1-(2,4-dichlorophenyl)-2-nitroethyl)-1-methyl-2-phenyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(2,4-Dichlorophenyl)-2-nitroethyl)-1-methyl-2-phenyl-1H-indole is a complex organic compound characterized by its unique structure, which includes a nitroethyl group attached to an indole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2,4-dichlorophenyl)-2-nitroethyl)-1-methyl-2-phenyl-1H-indole typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dichlorobenzaldehyde, nitromethane, and indole derivatives.
Formation of Nitroalkene: The first step involves the condensation of 2,4-dichlorobenzaldehyde with nitromethane in the presence of a base like sodium hydroxide to form a nitroalkene intermediate.
Michael Addition: The nitroalkene undergoes a Michael addition with an indole derivative, facilitated by a catalyst such as piperidine, to form the desired product.
Purification: The final product is purified using techniques like recrystallization or column chromatography to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which offer better control over reaction conditions and improved safety. The use of automated systems ensures consistent quality and yield, making the process more efficient and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amine group, which can further participate in various chemical reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, piperidine.
Major Products Formed
Amines: Reduction of the nitro group leads to the formation of amines.
Substituted Indoles: Electrophilic substitution reactions yield various substituted indole derivatives.
Applications De Recherche Scientifique
Chemistry
In organic chemistry, 3-(1-(2,4-dichlorophenyl)-2-nitroethyl)-1-methyl-2-phenyl-1H-indole is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential biological activities. Its structural features make it a candidate for the development of new drugs targeting specific enzymes or receptors. Studies have shown that derivatives of this compound exhibit anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It also finds applications in the synthesis of dyes and pigments.
Mécanisme D'action
The biological activity of 3-(1-(2,4-dichlorophenyl)-2-nitroethyl)-1-methyl-2-phenyl-1H-indole is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenyl derivatives: Compounds like 2,4-dichlorophenylhydrazine and 2,4-dichlorophenylacetic acid share structural similarities and exhibit comparable reactivity.
Nitroindoles: Compounds such as 5-nitroindole and 7-nitroindole have similar indole cores with nitro substituents, making them useful for comparative studies.
Uniqueness
What sets 3-(1-(2,4-dichlorophenyl)-2-nitroethyl)-1-methyl-2-phenyl-1H-indole apart is its combination of a nitroethyl group with a dichlorophenyl moiety, which imparts unique chemical and biological properties
Propriétés
IUPAC Name |
3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-1-methyl-2-phenylindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N2O2/c1-26-21-10-6-5-9-18(21)22(23(26)15-7-3-2-4-8-15)19(14-27(28)29)17-12-11-16(24)13-20(17)25/h2-13,19H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGOJXSLRROWMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(C[N+](=O)[O-])C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B2984748.png)
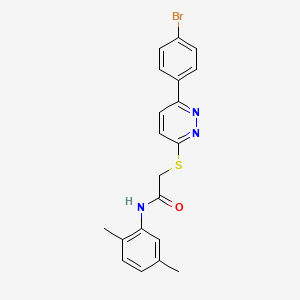
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2984752.png)
![1-[3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[(4-chlorophenyl)sulfanyl]ethan-1-one](/img/structure/B2984755.png)
![7-[(E)-but-2-enyl]-8-(3,5-diethylpyrazol-1-yl)-3-methylpurine-2,6-dione](/img/structure/B2984757.png)
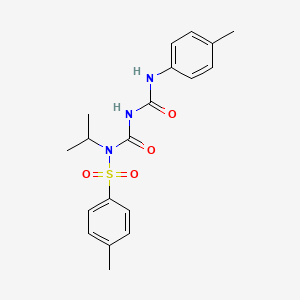
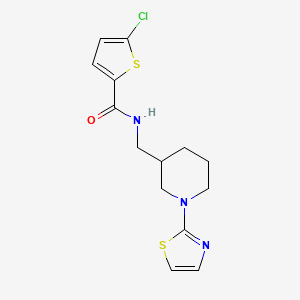
![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)acrylonitrile](/img/structure/B2984760.png)
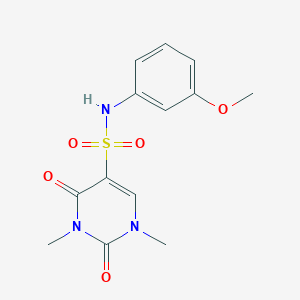
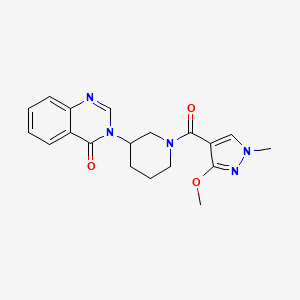
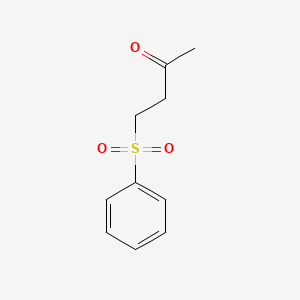
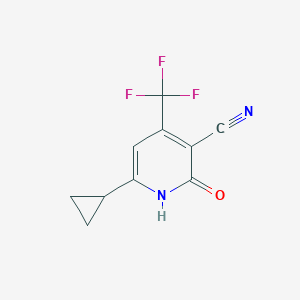
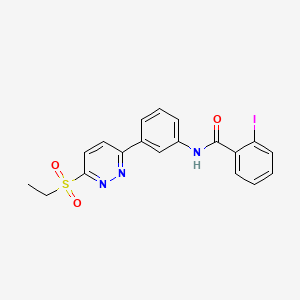
![4-Oxo-N-[[1-[3-(trifluoromethoxy)phenyl]cyclobutyl]methyl]azetidine-2-carboxamide](/img/structure/B2984771.png)
